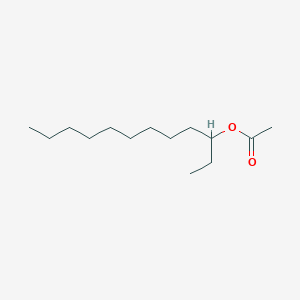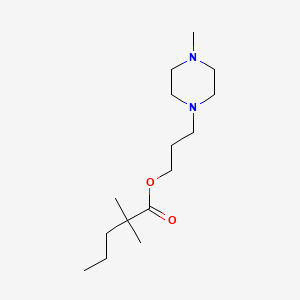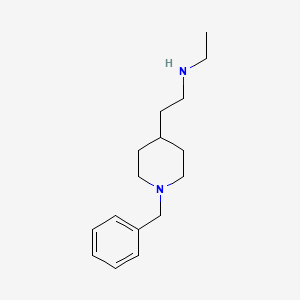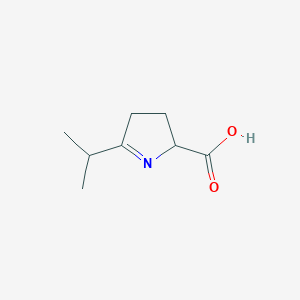
5-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and an isopropyl substituent. It is used in various chemical and pharmaceutical applications due to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. For example, a manganese-catalyzed conversion of primary diols and amines can be used to produce pyrroles in the absence of organic solvents . This method is both selective and environmentally friendly, producing only water and molecular hydrogen as by-products.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, forming N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as copper(II) and air for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides and sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides .
Aplicaciones Científicas De Investigación
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative of pyrrole with a carboxylic acid group.
1-Pyrroline-5-carboxylic acid: A cyclic imino acid involved in the metabolic interconversion of glutamic acid and proline.
4-Hydroxy-1-pyrroline-2-carboxylic acid: A derivative with a hydroxy group and a carboxylic acid group.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is unique due to its isopropyl substituent, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
786602-80-0 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
BIBGVGIOFORFKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


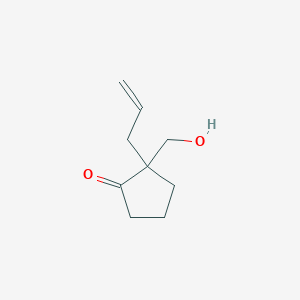
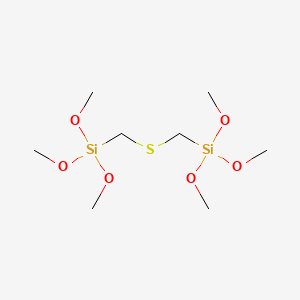
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
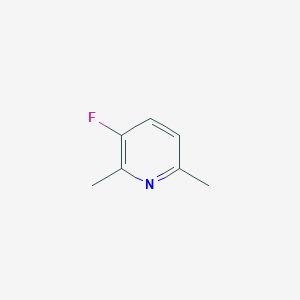
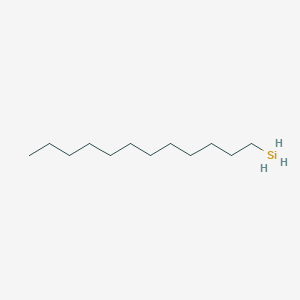
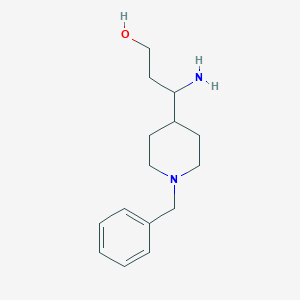

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
